molecular formula C10H14FNO2 B13053827 (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

Cat. No.: B13053827
M. Wt: 199.22 g/mol
InChI Key: LMEIUXVOCCZTEZ-LHLIQPBNSA-N
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Description

(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-fluoro-3-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under appropriate conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2R) enantiomer. This can be done using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the fluoro or methoxy groups using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include ketones, aldehydes, and substituted derivatives with modified functional groups.

Scientific Research Applications

(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluoro and methoxy groups enhance binding affinity and specificity. This compound may modulate biochemical pathways by inhibiting or activating target proteins.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-Amino-1-phenylpropan-2-ol: Lacks the fluoro and methoxy groups, resulting in different chemical properties and reactivity.

    (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine: Contains a cyclopropane ring instead of the propanol structure, leading to distinct biological activities.

    (1S,2R)-2-Methylcyclohexanamine: Features a cyclohexane ring, which alters its chemical behavior and applications.

Uniqueness

(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of both fluoro and methoxy groups enhances its potential for selective interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1

InChI Key

LMEIUXVOCCZTEZ-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)OC)N)O

Origin of Product

United States

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